(3-Cyano-5-hydroxyphenyl)boronic acid
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Overview
Description
(3-Cyano-5-hydroxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-5-hydroxyphenyl)boronic acid typically involves the reaction of 3-cyano-5-hydroxyphenyl magnesium bromide with a boron-containing reagent such as trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boronic acid intermediate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (3-Cyano-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding boronate ester.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of an aryl halide.
Major Products:
Oxidation: 3-Cyano-5-hydroxyphenol.
Reduction: 3-Cyano-5-hydroxyphenyl boronate ester.
Substitution: Biaryl compounds with various functional groups.
Scientific Research Applications
(3-Cyano-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-Cyano-5-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The boronic acid transfers its organic group to the palladium catalyst, which then couples with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the intermediate species .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the cyano and hydroxy substituents, making it less versatile in certain reactions.
3-Hydroxyphenylboronic acid: Similar structure but without the cyano group, which affects its reactivity and applications.
(3-Cyano-5-methoxyphenyl)boronic acid: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties and reactivity.
Uniqueness: (3-Cyano-5-hydroxyphenyl)boronic acid is unique due to the presence of both cyano and hydroxy groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs .
Properties
Molecular Formula |
C7H6BNO3 |
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Molecular Weight |
162.94 g/mol |
IUPAC Name |
(3-cyano-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C7H6BNO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10-12H |
InChI Key |
ORDFTRJIZSZJIL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)C#N)(O)O |
Origin of Product |
United States |
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